molecular formula C24H47NO7 B1204441 Lyso GlcCer-[13C6]

Lyso GlcCer-[13C6]

Cat. No.: B1204441
M. Wt: 461.6 g/mol
InChI Key: HHJTWTPUPVQKNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lyso-Gb1, also known as glucosylsphingosine, is a deacylated form of glucosylceramide. It is a biomarker for Gaucher disease, a lysosomal storage disorder caused by a deficiency of the enzyme acid β-glucosidase. This enzyme deficiency leads to the accumulation of glucosylceramide in the lysosomes of macrophages, resulting in various clinical manifestations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lyso-Gb1 involves the deacylation of glucosylceramide. This can be achieved through enzymatic or chemical methods. Enzymatic deacylation typically uses acid ceramidase, which hydrolyzes the fatty acid moiety from glucosylceramide to produce Lyso-Gb1 .

Industrial Production Methods

Industrial production of Lyso-Gb1 is primarily focused on its use as a biomarker for Gaucher disease. The production process involves the extraction and purification of glucosylceramide from biological sources, followed by its enzymatic deacylation to produce Lyso-Gb1 .

Chemical Reactions Analysis

Types of Reactions

Lyso-Gb1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various glucosylsphingosine derivatives, which can have different biological activities and properties .

Scientific Research Applications

Lyso-Gb1 has several scientific research applications, including:

    Chemistry: Used as a reference compound in the study of sphingolipid metabolism.

    Biology: Serves as a biomarker for Gaucher disease, aiding in the diagnosis and monitoring of the disease.

    Medicine: Used in the development of therapeutic strategies for Gaucher disease and other lysosomal storage disorders.

    Industry: Employed in the production of diagnostic kits for Gaucher disease

Mechanism of Action

Lyso-Gb1 exerts its effects by accumulating in the lysosomes of macrophages due to the deficiency of acid β-glucosidase. This accumulation disrupts normal cellular functions and leads to the clinical manifestations of Gaucher disease. The molecular targets and pathways involved include the sphingolipid metabolism pathway and the lysosomal degradation pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lyso-Gb1 is unique in its high sensitivity and specificity as a biomarker for Gaucher disease. Unlike other sphingolipids, Lyso-Gb1 directly reflects the disease burden and treatment response, making it an invaluable tool in clinical practice .

Properties

IUPAC Name

2-(2-amino-3-hydroxyoctadec-4-enoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H47NO7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)18(25)17-31-24-23(30)22(29)21(28)20(16-26)32-24/h14-15,18-24,26-30H,2-13,16-17,25H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJTWTPUPVQKNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H47NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80862885
Record name 2-Amino-3-hydroxyoctadec-4-en-1-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80862885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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